Norfluorocurarine

Vue d'ensemble

Description

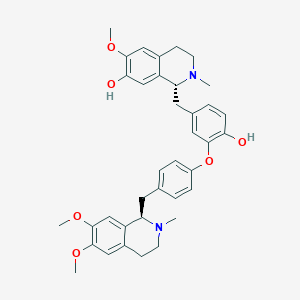

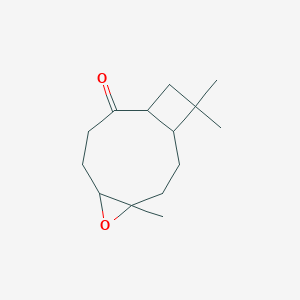

Norfluorocurarine is an alkaloid . The structures of the alkaloids (−)-norfluorocurarine, its racemate (±)-norfluorocurarine from Vinca erecta, and fluorocurarine obtained by N(β)-methylation of (−)-norfluorocurarine were established by x-ray crystal structure analyses .

Synthesis Analysis

The indole alkaloid norfluorocurarine was reacted with phenylhydrazine . An x-ray crystal structure analysis found that the phenylhydrazine was bonded through its N atoms to C2 and C17 and that the N1–C2 bond of the indole core was cleaved to form an NH2 group and a water molecule was released . Norfluorocurarine has a reactive aldehyde conjugated with a double bond . A mixture of three compounds, the principal components of which were starting (–)-norfluorocurarine and its oxime (1), was formed from its reaction with hydroxylamine according to TLC and NMR spectroscopy .Molecular Structure Analysis

The steric structures of (–)-norfluorocurarine and its derivatives were studied in parallel by x-ray crystal structure analysis (XSA) for crystalline forms and NMR spectroscopy for solutions . The XSA data and features of the 3D structures were compared using molecular modeling methods .Chemical Reactions Analysis

The reaction of the indoline alkaloid 12-hydroxynorfluorocurarine with phenylhydrazine produced 1,2-seco-12-hydroxynorfluorocurarine-2,17-phenylhydrazone . The reaction was shown to proceed via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond . Norfluorocurarine has a reactive aldehyde conjugated with a double bond . A mixture of three compounds, the principal components of which were starting (–)-norfluorocurarine and its oxime (1), was formed from its reaction with hydroxylamine according to TLC and NMR spectroscopy .Applications De Recherche Scientifique

Chemical Synthesis

Norfluorocurarine is used in various chemical syntheses. The structures of the alkaloids (−)-norfluorocurarine, its racemate (±)-norfluorocurarine from Vinca erecta, and fluorocurarine obtained by N(β)-methylation of (−)-norfluorocurarine were established by x-ray crystal structure analyses .

Stereochemical Analysis

The NMR spectral parameters of norfluorocurarine and seven of its derivatives were related to stereochemical features using molecular modeling by the semi-empirical AM1 approximation . This helps in understanding the steric characteristics of the molecules in solution.

Pharmaceutical Research

Indoline alkaloids of the norfluorocurarine type exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs . They were previously reduced (hydrogenated) under various conditions in order to discover new physiologically active compounds in this series .

Crystal Structure Analysis

The crystal structure of norfluorocurarine has been analyzed using x-ray crystal structure analyses . This helps in understanding the molecular structure and properties of the compound.

Molecular Modeling

Molecular modeling of norfluorocurarine and its derivatives has been done using the semi-empirical AM1 approximation . This helps in predicting the behavior of the molecules in different conditions.

Derivative Analysis

Norfluorocurarine and its derivatives have been studied for their NMR spectra . This helps in understanding the properties of the compound and its derivatives.

Safety and Hazards

According to the Material Safety Data Sheet, Norfluorocurarine does not meet the criteria for classification as hazardous . In case of eye contact, it is recommended to flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids . If Norfluorocurarine comes into contact with skin, it is advised to flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If ingested, it is advised not to induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . If inhaled, it is recommended to remove from exposure and move to fresh air immediately .

Mécanisme D'action

Target of Action

Norfluorocurarine is an indoline alkaloid It’s known that indoline alkaloids exhibit a broad spectrum of biological activity and are used in medical practice as valuable drugs .

Mode of Action

The mode of action of Norfluorocurarine involves a reaction with phenylhydrazine . This reaction occurs with the addition of phenylhydrazine through its N atoms to C2 and C17 of Norfluorocurarine to form a pseudoaromatic pyrazole ring and eliminate an H2O molecule . This process is accompanied by the cleavage of the indole N1–C2 bond to form an exocyclic NH2 group .

Biochemical Pathways

The biochemical pathways of Norfluorocurarine involve a series of reactions. The reaction of Norfluorocurarine with phenylhydrazine leads to the formation of 1,2-seco-12-hydroxynorfluorocurarine-2,17-phenylhydrazone . This reaction proceeds via a Michael mechanism with phenylhydrazine N atoms adding to C2 and C17 of the alkaloid to form a pyrazole ring and cleave the indole N1–C2 bond .

Pharmacokinetics

It’s known that the compound can be reduced under various conditions to discover new physiologically active compounds .

Result of Action

The result of the action of Norfluorocurarine involves the formation of various compounds. For instance, the reduction of Norfluorocurarine leads to the formation of deoxytetrahydronorfluorocurarine, tetrahydronorfluorocurarine, deoxydihydronorfluorocurarine, and a bisindoline .

Action Environment

The action of Norfluorocurarine is influenced by the reaction environment. For example, the reaction of Norfluorocurarine with phenylhydrazine depends mainly on the reaction medium . Furthermore, the separation of Norfluorocurarine and its natural racemate over a chromatographic column is influenced by differences in the nature of intermolecular interactions .

Propriétés

IUPAC Name |

(1R,11S,12E,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-2-12-10-21-8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h2-6,11,13,17,20H,7-10H2,1H3/b12-2-/t13-,17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUITWPFKLGEQA-UQZDHWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346469 | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norfluorocurarine | |

CAS RN |

6880-54-2 | |

| Record name | Curan-17-al, 2,16,19,20-tetradehydro-, (19E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006880542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norfluorocurarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of Norfluorocurarine is C19H20N2O, and its molecular weight is 292.37 g/mol. []

ANone: Researchers have extensively studied Norfluorocurarine using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR. This data helps elucidate the structure and stereochemistry of the molecule and its derivatives. [, , ]

ANone: Efficient synthetic routes to Norfluorocurarine utilize anionic bicyclization of tryptamine-derived Zincke aldehydes. This approach allows access to the tetracyclic ABCE core found in many indole monoterpene alkaloids, enabling a concise five-step synthesis from readily available tryptamine and pyridine. [, , , , ]

ANone: Norfluorocurarine has been isolated from plants like Vinca erecta, Stemmadenia tomentosa, Voacanga africana, and Ochrosia elliptica. [, , , ]

ANone: While specific QSAR models for Norfluorocurarine are limited in the provided literature, computational studies have been conducted on the mechanism of its synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)